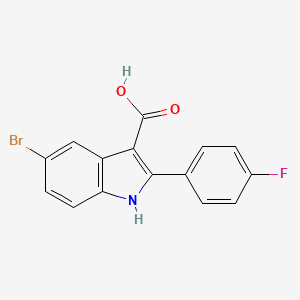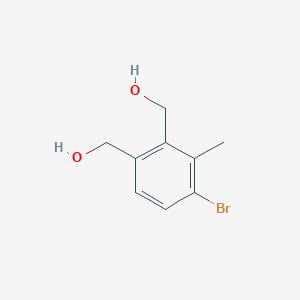
(2R)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of a cyano group and a nitro group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves the following steps:
Nitration: The aromatic ring is nitrated to introduce the nitro group.
Cyanation: The cyano group is introduced through a cyanation reaction.
Amino Acid Formation: The final step involves the formation of the amino acid structure, which can be achieved through various synthetic routes, including the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid may involve large-scale nitration and cyanation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include amino derivatives, reduced cyano compounds, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid: Unique due to the presence of both cyano and nitro groups.
®-2-Amino-3-(4-cyano-phenyl)propanoic acid: Lacks the nitro group, which may result in different biological activity.
®-2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the cyano group, affecting its chemical reactivity and applications.
Uniqueness
The combination of cyano and nitro groups in ®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid makes it unique, providing distinct chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H9N3O4 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m1/s1 |
Clave InChI |
PWAANDSNQHWUET-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@H](C(=O)O)N |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


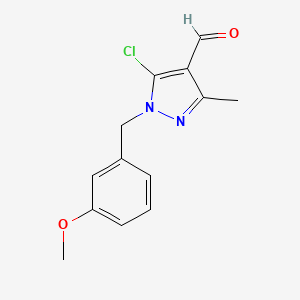
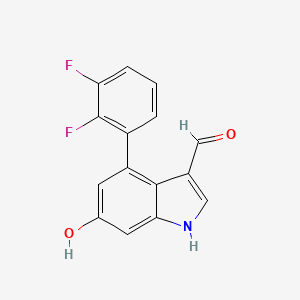
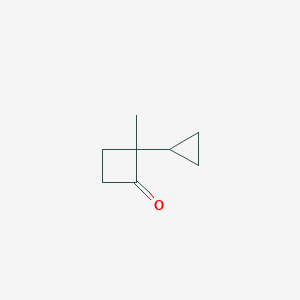
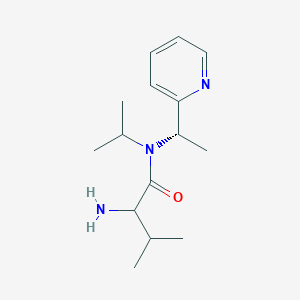
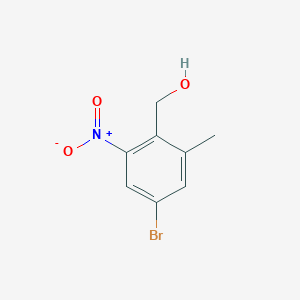
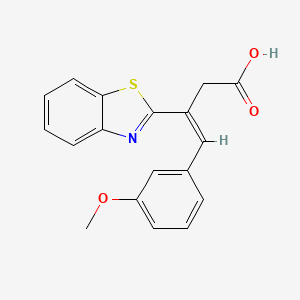
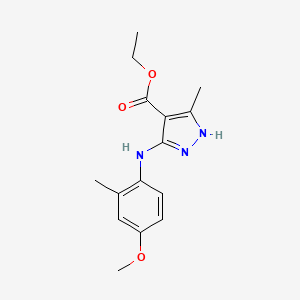
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
